Trelnarizine
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Description
Trelnarizine, also known as this compound, is a useful research compound. Its molecular formula is C28H30F2N2O2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Trelnarizine, a compound belonging to the class of triazines, has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound (chemical structure: 1-(2-(4-(2-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-1H-pyrrole-3-carbonitrile) is primarily known for its use in treating movement disorders and as an adjunct therapy in schizophrenia. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects through several mechanisms:
- Dopamine Receptor Modulation : this compound acts as a dopamine receptor antagonist, which is crucial for its efficacy in treating psychotic disorders. By modulating dopamine pathways, it helps alleviate symptoms associated with schizophrenia and other movement disorders.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which may contribute to its anxiolytic and mood-stabilizing effects.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress and inflammation in neural tissues.
Biological Activities and Therapeutic Applications
This compound's biological activities extend beyond its antipsychotic effects. Below are key therapeutic applications supported by research findings:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Schizophrenia :
- Case Study on Parkinson's Disease :
- Long-term Efficacy Study :
Research Findings
Recent studies have expanded our understanding of this compound's pharmacodynamics:
- Efficacy Against Negative Symptoms : Research shows that this compound may effectively address negative symptoms of schizophrenia, such as apathy and social withdrawal, which are often resistant to traditional antipsychotics .
- Safety Profile : Compared to other antipsychotics, this compound presents a lower risk of weight gain and metabolic syndrome, making it a preferable option for long-term management in susceptible populations .
Properties
CAS No. |
123205-52-7 |
---|---|
Molecular Formula |
C28H30F2N2O2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/b4-3+ |
InChI Key |
CELDOXOGIZIYPY-ONEGZZNKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Key on ui other cas no. |
123205-52-7 |
Synonyms |
PU 122 PU-122 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.